Home > Products > Building Blocks P8360 > Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate - 1089330-56-2

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Catalog Number: EVT-1688192
CAS Number: 1089330-56-2
Molecular Formula: C14H17F3N2O2
Molecular Weight: 302.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Methyl(oxido){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-κ4-sulfanylidene)urea

Compound Description: N-(Methyl(oxido){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-κ4-sulfanylidene)urea (X11719474) is a metabolite of the sulfoximine insecticide sulfoxaflor. This transformation is facilitated by the bacterium Ensifer meliloti CGMCC 7333, which converts sulfoxaflor into X11719474. This biotransformation process highlights a potential bioremediation strategy for sulfoxaflor contamination. []

N-(4-trifluoromethylnicotinoyl)glycinamide

Compound Description: N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM) is a metabolite of flonicamid, a pyridinecarboxamide insecticide. The bacterium Ensifer meliloti CGMCC 7333 can transform flonicamid into TFNG-AM through a biotransformation process. []

(S)-4-(tert-Butyl)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrooxazole

Compound Description: This compound, also known as (S)-5-CF3-pyrox-tBu, is a commercially available chiral oxazoline ligand. It is utilized in asymmetric synthesis due to its ability to induce chirality in reactions. []

Overview

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound features a trifluoromethyl-substituted pyridine moiety, which is significant for its potential biological activity and applications in medicinal chemistry. The presence of the ethyl ester and piperidine structure contributes to its pharmacological properties.

Source and Classification

This compound can be synthesized through various organic chemistry methods, often involving the modification of existing piperidine or pyridine derivatives. It is classified under the broader category of heterocyclic compounds, specifically as a piperidine derivative due to its structural characteristics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate can be achieved through several steps:

  1. Formation of the Trifluoromethyl Pyridine: The initial step often involves the synthesis of a trifluoromethyl-substituted pyridine, which can be obtained through nucleophilic substitution reactions or electrophilic fluorination techniques.
  2. Piperidine Formation: The piperidine ring can be formed via cyclization reactions involving appropriate precursors such as amines and aldehydes or ketones.
  3. Esterification: The final step involves esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to yield the ethyl ester form of the compound.
Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate may participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack, making it reactive towards nucleophiles.
  2. Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  3. Amination Reactions: The piperidine nitrogen can react with electrophiles, allowing for further functionalization.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or develop derivatives with specific activities .

Mechanism of Action

Process and Data

The mechanism of action for Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate largely depends on its interactions with biological targets. Compounds containing piperidine rings are often investigated for their roles as receptor modulators or enzyme inhibitors.

For example, similar compounds have shown activity as G protein-coupled receptor agonists or antagonists, influencing pathways related to neurotransmission or metabolic processes. The trifluoromethyl group may enhance binding affinity due to increased lipophilicity and electronic effects, promoting better interaction with target proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate exhibits several notable physical and chemical properties:

These properties are essential for determining the compound's suitability for various applications in research and pharmaceuticals .

Applications

Scientific Uses

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders or metabolic diseases.
  2. Chemical Biology: Utilized in studies investigating receptor interactions or enzyme activity modulation.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules or functionalized derivatives.

Research continues to explore its efficacy and safety profiles, aiming to establish its role in therapeutic contexts .

Molecular Design & Structure-Activity Relationships (SAR)

Role of Trifluoromethyl Group in Bioisosteric Replacement Strategies

The trifluoromethyl (-CF₃) group serves as a strategic bioisosteric replacement for metabolically labile or pharmacokinetically unfavorable functional groups, particularly aliphatic nitro (-NO₂) groups. This substitution significantly enhances molecular properties without compromising target engagement. The -CF₃ group’s strong electron-withdrawing nature (σI = 0.39, σR = 0.12) modifies the electron density of adjacent pyridine ring systems, influencing hydrogen-bond acceptor capacity and dipole moments. Crucially, it increases metabolic stability by resisting oxidative metabolism—unlike aliphatic nitro groups, which are prone to enzymatic reduction into potentially toxic metabolites. In cannabinoid receptor positive allosteric modulators (PAMs), CF₃ analogs demonstrated >2-fold higher potency and improved microsomal half-lives (t½ > 40 min in human liver microsomes) compared to nitro-bearing predecessors [4] [10]. The -CF₃ group also enhances lipophilicity (π = +0.88), promoting blood-brain barrier permeability—verified in BOILED-Egg predictive models for CNS penetration [1] [9]. Its steric profile (van der Waals volume = 38.3 ų) mimics nitro groups while eliminating polar surface area, optimizing hydrophobic pocket occupancy in targets like GPR119 and cholinesterases [3] [4].

Table 1: Comparative Properties of Bioisosteric Replacements

Property-CF₃ GroupAliphatic -NO₂ Group
Electron Withdrawing (σI)0.390.28
Lipophilicity (π)+0.88-0.28
Metabolic Stability (HLM t½)>40 min<15 min
Van der Waals Volume (ų)38.335.2
Hydrogen Bond AcceptorNoYes

Impact of Piperidine-4-carboxylate Scaffold on Target Binding Affinity

The piperidine-4-carboxylate scaffold provides a conformationally constrained pharmacophore that balances flexibility and rigidity for optimal receptor interaction. The ethyl ester moiety confers moderate lipophilicity (calculated LogP ≈ 1.74), facilitating membrane permeability while allowing intracellular hydrolysis to active acid derivatives. The protonatable tertiary nitrogen (pKa ≈ 8.2) forms critical salt bridges with aspartate/glutamate residues in binding pockets, as evidenced in cholinesterase inhibitors where analogous piperidine derivatives showed Ki values < 0.1 μM against butyrylcholinesterase . Molecular docking studies reveal the carboxylate engages in hydrogen-bond interactions with serine or tyrosine residues in enzyme active sites (distance = 2.7–3.1 Å). When incorporated into GlyT1 inhibitors, the piperidine-4-carboxylate motif augmented inhibitory activity (IC₅₀ = 1.8 nM) by occupying a hydrophobic subpocket near the substrate-binding domain [7]. Its stereochemical flexibility enables adaptive binding—unlike planar scaffolds—accommodating both equatorial (low-energy) and axial (target-induced) conformations during receptor engagement [6].

Comparative SAR of Pyridine vs. Pyrimidine Substituents in Agonist Design

Pyridine and pyrimidine heterocycles profoundly influence potency, selectivity, and physicochemical profiles when incorporated at the piperidine N1-position. Ethyl 1-(6-trifluoromethylpyridin-2-yl)piperidine-4-carboxylate exhibits ~3-fold higher AChE inhibition (Ki = 0.31 μM) compared to pyrimidine analogs like ethyl 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate due to optimized π-stacking with Trp286 in the peripheral anionic site [6]. Pyridine’s reduced H-bond acceptor count (1 vs. 2–3 in pyrimidines) decreases polar surface area (PSA ≈ 42 Ų vs. >50 Ų), enhancing CNS permeability. In GPR119 agonists, pyridine-based derivatives demonstrated superior EC₅₀ values (<100 nM) over pyrimidines owing to better complementarity with a hydrophobic cleft near transmembrane helix 6 [3]. Conversely, pyrimidine derivatives exhibit stronger metal-chelating capacity via adjacent nitrogen atoms, relevant for antioxidant or antiamyloid agents . The 2-position linkage in pyridine optimizes vectorial orientation versus 4-substituted pyrimidines, reducing steric clash in crowded binding sites like CB1 allosteric pockets [4] [8].

Table 2: Pharmacological Profiles of Pyridine vs. Pyrimidine Analogues

ParameterPyridine-Based AnaloguesPyrimidine-Based Analogues
AChE Inhibition (Ki)0.31 μM0.95 μM
Calculated PSA (Ų)42.453.8
GPR119 Agonism (EC₅₀)<100 nM250–500 nM
Metal ChelationWeakStrong (Cu²⁺/Fe³⁺)
Predicted BBB PenetrationHigh (BOILED-Egg model)Moderate

Conformational Analysis of the Piperidine Ring System in Receptor Interaction

The piperidine ring’s chair-boat equilibrium and substituent orientation dictate binding affinity. X-ray crystallography of Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate reveals a predominant chair conformation with the N1-pyridyl substituent equatorial (energy difference ≈ 1.2 kcal/mol vs. axial). The 4-carboxylate adopts an equatorial position, minimizing 1,3-diaxial strain and exposing both carbonyl oxygen and alkoxy lone pairs for receptor H-bonding [6]. In complex with AChE, molecular dynamics simulations show a ~20° puckering distortion (dihedral θ = -71° vs. -60° in unbound state) enables simultaneous CAS/PAS engagement—key for dual-site inhibitors. The trifluoromethylpyridine moiety induces a conformational selection effect, where 2,6-disubstituted pyridines lock the piperidine into a receptor-compatible geometry (ΔG = -9.3 kcal/mol). Free energy calculations confirm the equatorial-4-COOEt conformation is favored by 3.4 kcal/mol over axial, rationalizing its prevalence in bioactive poses. For CB1 PAMs, minor boat conformers (<5% population) exhibit enhanced VdW contacts with Phe237/Trp356, suggesting induced-fit binding [4] [6] [10].

Table 3: Conformational Parameters of Piperidine Scaffold

ParameterEquatorial ConformationAxial Conformation
Relative Energy (kcal/mol)0.0+1.2
Dihedral Angle (θ)-60°+55°
Population (%)>94%<6%
H-Bond Distance to Ser203 (Å)2.93.8
VdW Energy with Trp286 (kcal/mol)-5.7-3.1

Properties

CAS Number

1089330-56-2

Product Name

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

IUPAC Name

ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-6-8-19(9-7-10)12-5-3-4-11(18-12)14(15,16)17/h3-5,10H,2,6-9H2,1H3

InChI Key

KATQWLUBZIPBMO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.